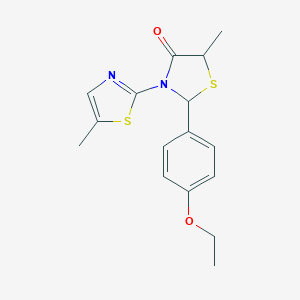![molecular formula C20H23N3O3 B277751 Methyl2-{[4-(4-methylphenyl)-1-piperazinyl]carbonyl}phenylcarbamate](/img/structure/B277751.png)
Methyl2-{[4-(4-methylphenyl)-1-piperazinyl]carbonyl}phenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl2-{[4-(4-methylphenyl)-1-piperazinyl]carbonyl}phenylcarbamate, also known as MPCC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPCC is a member of the carbamate family, which is a class of organic compounds that contain a carbonyl group attached to an amino group. MPCC is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 365.46 g/mol.
Mécanisme D'action
The mechanism of action of Methyl2-{[4-(4-methylphenyl)-1-piperazinyl]carbonyl}phenylcarbamate involves the inhibition of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In addition to its inhibitory activity against acetylcholinesterase, this compound has also been found to exhibit antioxidant and anti-inflammatory properties. These properties make this compound a potential candidate for the treatment of other neurodegenerative diseases, such as Parkinson's disease and multiple sclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Methyl2-{[4-(4-methylphenyl)-1-piperazinyl]carbonyl}phenylcarbamate in lab experiments include its potent inhibitory activity against acetylcholinesterase, its solubility in organic solvents, and its relatively low toxicity. However, the limitations of using this compound in lab experiments include its high cost and the need for specialized equipment for its synthesis.
Orientations Futures
There are several future directions for the research on Methyl2-{[4-(4-methylphenyl)-1-piperazinyl]carbonyl}phenylcarbamate. One potential direction is the development of novel derivatives of this compound with improved pharmacological properties. Another direction is the investigation of the potential use of this compound in the treatment of other neurodegenerative diseases, such as Parkinson's disease and multiple sclerosis. Additionally, the use of this compound as a potential insecticide has also been suggested, and further research in this area could lead to the development of new pest control strategies.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been found to exhibit potent inhibitory activity against acetylcholinesterase, making it a potential candidate for the treatment of Alzheimer's disease. This compound also has antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of other neurodegenerative diseases. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for the research on this compound, including the development of novel derivatives and the investigation of its potential use as an insecticide.
Méthodes De Synthèse
The synthesis of Methyl2-{[4-(4-methylphenyl)-1-piperazinyl]carbonyl}phenylcarbamate involves the reaction of 4-methylphenylpiperazine with 2-(chlorocarbonyl)phenyl isocyanate in the presence of a base. The reaction yields this compound as a white crystalline powder with a yield of 70-80%.
Applications De Recherche Scientifique
Methyl2-{[4-(4-methylphenyl)-1-piperazinyl]carbonyl}phenylcarbamate has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. This compound has been found to exhibit potent inhibitory activity against acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This makes this compound a potential candidate for the treatment of Alzheimer's disease, which is characterized by a deficiency in acetylcholine.
Propriétés
Formule moléculaire |
C20H23N3O3 |
|---|---|
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
methyl N-[2-[4-(4-methylphenyl)piperazine-1-carbonyl]phenyl]carbamate |
InChI |
InChI=1S/C20H23N3O3/c1-15-7-9-16(10-8-15)22-11-13-23(14-12-22)19(24)17-5-3-4-6-18(17)21-20(25)26-2/h3-10H,11-14H2,1-2H3,(H,21,25) |
Clé InChI |
GZBNYLBJPXZCAY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3NC(=O)OC |
SMILES canonique |
CC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3NC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[4-(Dimethylamino)benzylidene]-5-methyl-1-indanone](/img/structure/B277672.png)
![N-{4-[2-(8-amino-4-quinolinyl)vinyl]phenyl}-N,N-dimethylamine](/img/structure/B277673.png)
![N,N-dimethyl-N-{4-[2-(4-quinazolinyl)vinyl]phenyl}amine](/img/structure/B277674.png)
![N-{4-[2-(1,3-benzothiazol-2-yl)vinyl]-3-chlorophenyl}-N,N-dimethylamine](/img/structure/B277675.png)
![4-[2-(1-Isoquinolinyl)vinyl]phenylamine](/img/structure/B277677.png)
![N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylguanidine](/img/structure/B277679.png)

![10-benzylidene-6-phenyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4',3':1,2]pyrimido[4,5-b]quinolin-5(1H)-one](/img/structure/B277682.png)


![2-[4-(Dimethylamino)phenyl]-5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B277686.png)
